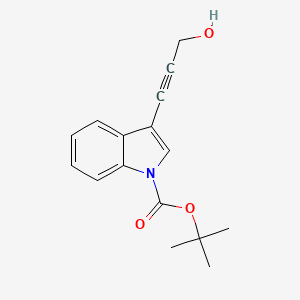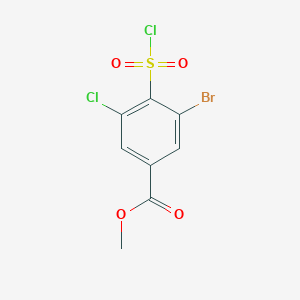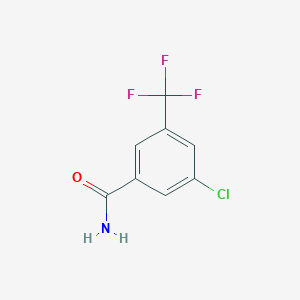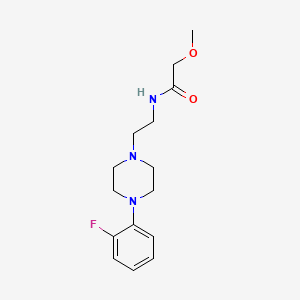![molecular formula C25H24N4O2 B2511996 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1251579-52-8](/img/structure/B2511996.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is an intricate molecule composed of several heterocyclic rings and functional groups. Its complex structure suggests potential for varied biological activity and applicability in multiple fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials like quinoline derivatives, ethyl derivatives, and pyrimidine derivatives.
Reactions: The process generally includes sequential condensation, cyclization, and functional group transformations.
Conditions: Reactions often require specific catalysts, such as palladium or copper complexes, along with appropriate solvents like dichloromethane or dimethylformamide. Reaction temperatures may range from room temperature to elevated temperatures, and pH control is often necessary.
Industrial Production Methods: Scaling up for industrial production would involve optimizing yields and reaction conditions. Automation and continuous flow systems could enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially converting alcohol groups to carbonyls or further to carboxylic acids.
Reduction: Reductive amination and hydrogenation can modify functional groups like carbonyls to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitutions can introduce various substituents into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium/carbon catalyst.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation leads to ketones, aldehydes, or carboxylic acids.
Reduction results in alcohols or amines.
Substitution introduces a variety of functional groups, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
Chemistry:
As a building block for synthesizing more complex molecules.
Used in studies involving electron transfer and catalytic processes.
Biology:
Potential as a scaffold for designing biologically active molecules.
Investigated for its binding affinity to various biological targets, such as enzymes or receptors.
Medicine:
Explored as a candidate for developing new pharmaceuticals, particularly in treating conditions related to its molecular targets.
Studies on its pharmacokinetics and pharmacodynamics.
Industry:
Application in material science for developing new materials with specific properties.
Utilized in the creation of novel catalysts for chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through binding interactions with specific molecular targets. The heterocyclic structure may allow it to act as an inhibitor or activator of enzymes, receptors, or other proteins. Pathways involved include modulation of enzymatic activities, receptor signal transduction, and potential interference with nucleic acid functions.
Comparación Con Compuestos Similares
3-ethyl-5-phenyl-7-(2-pyridyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
6-(1,2,3,4-tetrahydroquinolin-7-yl)-5-oxo-5,6-dihydroindolizine-7-carboxylic acid
2-(4-chlorobenzoyl)-3-ethyl-6-phenylpyrrolo[3,2-d]pyrimidin-4(5H)-one
These compounds share structural similarities but vary in their functional groups and ring configurations, which influence their chemical behavior and applications.
That's a deep dive into 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one! Fascinating stuff, right? Anything else you'd like to explore about this compound or another topic?
Propiedades
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-2-27-17-26-23-20(18-9-4-3-5-10-18)15-28(24(23)25(27)31)16-22(30)29-14-8-12-19-11-6-7-13-21(19)29/h3-7,9-11,13,15,17H,2,8,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUBRERLUITIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511913.png)
![[(Dimethyl-1,3-oxazol-2-yl)methyl][1-(4-ethylphenyl)ethyl]amine](/img/structure/B2511915.png)

![methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2511918.png)





![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2511930.png)
![N-[(4-Methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2511931.png)
![N-(cyanomethyl)-2-[[4-(2-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2511933.png)
![1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2511934.png)
![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)
